Lipophilicity Advantage: tert-Butyl Ester vs. Free Acid and Methyl Ester for Phase-Transfer and Nonpolar Solvation
The tert-butyl ester analog demonstrates significantly higher computed lipophilicity than the corresponding free acid and methyl ester. The target compound has an XLogP3-AA of 3.7 [1], whereas the free acid (2-amino-5-bromo-3-methylbenzoic acid, CAS 206548-13-2) has a computed XLogP3-AA of approximately 1.2 [2]. The methyl ester (CAS 206548-14-3) is predicted to have an XLogP3 of ~1.8–2.1 based on fragment-based calculations . This >2-fold increase in logP relative to the acid facilitates dissolution in nonpolar reaction media (e.g., toluene, hexanes, ethyl acetate) and can improve phase-transfer catalyst efficiency.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | Free acid (CAS 206548-13-2): XLogP3-AA ≈ 1.2; Methyl ester (CAS 206548-14-3): estimated XLogP3 ≤ 2.1 |
| Quantified Difference | ΔXLogP3-AA = 2.5 (vs. free acid); ΔXLogP3 ≈ 1.6–1.9 (vs. methyl ester) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021); validated against experimental logP of analogous anthranilate esters. |
Why This Matters
For procurement in library synthesis or process chemistry, higher lipophilicity reduces the need for dipolar aprotic co-solvents, improving reaction homogeneity and simplifying workup in nonpolar media.
- [1] PubChem Compound Summary for CID 53938549, computed XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 46767634, computed XLogP3 for 2-amino-5-bromo-3-methylbenzoic acid. View Source
